molecular formula C12H13N3 B13301689 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

Cat. No.: B13301689
M. Wt: 199.25 g/mol
InChI Key: MDPCXCAKENOYGL-UHFFFAOYSA-N
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Description

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 6th position and an amine group at the 3rd position, while the other pyridine ring is attached via a methylene bridge to the nitrogen atom of the amine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(pyridin-4-ylmethyl)pyridin-4-amine
  • 3-Nitro-N-(pyridin-4-ylmethyl)pyridin-4-amine
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is unique due to the presence of the methyl group at the 6th position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H13N3/c1-10-2-3-12(9-14-10)15-8-11-4-6-13-7-5-11/h2-7,9,15H,8H2,1H3

InChI Key

MDPCXCAKENOYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=NC=C2

Origin of Product

United States

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